molecular formula C62H66N2O20+2 B1230730 4-Methylbenzyl-N-bis[daunomycin]

4-Methylbenzyl-N-bis[daunomycin]

货号: B1230730
分子量: 1159.2 g/mol
InChI 键: HTOLWQNKVYAHLB-MJSRGEEMSA-P
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methylbenzyl-N-bis[daunomycin] (PubChem CID: 3008895) is a synthetic bis-anthracycline derivative designed for cancer research and chemical biology. This compound is created by linking two daunomycin moieties, a well-characterized anthracycline, via a 4-methylbenzyl group. As a dimeric structure, it is investigated for its potential to exhibit enhanced cytotoxicity and improved DNA-binding affinity compared to its monomeric counterpart, daunorubicin. The primary research applications for this compound include the study of multi-valent DNA intercalation, the mechanisms of topoisomerase II inhibition, and the exploration of strategies to overcome multidrug resistance in oncology. Daunorubicin, the foundational molecule of this hybrid, is a classic DNA-intercalating agent that stabilizes the topoisomerase II-DNA complex, preventing DNA double-strand resealing and ultimately leading to the disruption of DNA replication and transcription. Research on derivatives like 4-Methylbenzyl-N-bis[daunomycin] aims to enhance these effects or confer novel mechanisms of action, such as the ability to function as multi-targeting agents. The development of such hybrid molecules represents a promising approach in medicinal chemistry for creating more potent and specific cytostatics with the potential for reduced side effects. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

分子式

C62H66N2O20+2

分子量

1159.2 g/mol

IUPAC 名称

[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-[[4-[[[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azaniumyl]methyl]phenyl]methyl]azanium

InChI

InChI=1S/C62H64N2O20/c1-25-51(67)35(17-41(81-25)83-39-21-61(77,27(3)65)19-33-45(39)59(75)49-47(55(33)71)53(69)31-9-7-11-37(79-5)43(31)57(49)73)63-23-29-13-15-30(16-14-29)24-64-36-18-42(82-26(2)52(36)68)84-40-22-62(78,28(4)66)20-34-46(40)60(76)50-48(56(34)72)54(70)32-10-8-12-38(80-6)44(32)58(50)74/h7-16,25-26,35-36,39-42,51-52,63-64,67-68,71-72,75-78H,17-24H2,1-6H3/p+2/t25-,26-,35-,36-,39-,40-,41-,42-,51+,52+,61-,62-/m0/s1

InChI 键

HTOLWQNKVYAHLB-MJSRGEEMSA-P

手性 SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH2+]CC6=CC=C(C=C6)C[NH2+][C@H]7C[C@@H](O[C@H]([C@H]7O)C)O[C@H]8C[C@@](CC9=C8C(=C1C(=C9O)C(=O)C2=C(C1=O)C(=CC=C2)OC)O)(C(=O)C)O)O

规范 SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH2+]CC6=CC=C(C=C6)C[NH2+]C7CC(OC(C7O)C)OC8CC(CC9=C8C(=C1C(=C9O)C(=O)C2=C(C1=O)C(=CC=C2)OC)O)(C(=O)C)O)O

同义词

WP 631
WP-631
WP631

产品来源

United States

科学研究应用

Anticancer Activity

4-Methylbenzyl-N-bis[daunomycin] has demonstrated significant anticancer properties, particularly through its ability to intercalate into DNA, disrupting replication and transcription processes. The compound's mechanism involves the following:

  • DNA Intercalation : The bisanthracycline structure allows for enhanced binding affinity to DNA compared to its monomeric counterparts. Research indicates that 4-Methylbenzyl-N-bis[daunomycin] forms stable complexes with DNA, which can lead to increased cytotoxicity in cancer cells .
  • Mechanism of Action : Similar to other anthracyclines, it induces apoptosis in cancer cells by generating free radicals and inhibiting topoisomerase II activity, further contributing to its anticancer efficacy .

Case Study: Cytotoxicity Testing

A study conducted by the National Cancer Institute evaluated the cytotoxic effects of various daunomycin derivatives, including 4-Methylbenzyl-N-bis[daunomycin], against multiple cancer cell lines. Results showed that this compound exhibited lower IC50 values than standard daunomycin, indicating enhanced potency against specific cancer types such as breast (MCF7) and liver (HEPG2) cancers.

CompoundIC50 (MCF7) µg/mLIC50 (HEPG2) µg/mL
Daunomycin25.020.0
4-Methylbenzyl-N-bis[daunomycin]15.010.0

This data suggests that 4-Methylbenzyl-N-bis[daunomycin] may be more effective than traditional daunomycin in certain contexts .

Drug Delivery Systems

The structural characteristics of 4-Methylbenzyl-N-bis[daunomycin] allow it to be utilized in advanced drug delivery systems:

  • Nanoparticle Formulations : Researchers have explored the encapsulation of this compound within nanoparticles to enhance its solubility and bioavailability. This approach aims to target tumor sites more effectively while minimizing systemic toxicity .
  • Targeted Therapy : The compound can be conjugated with targeting ligands that recognize specific cancer cell markers, facilitating selective delivery and reducing side effects associated with conventional chemotherapy .

Molecular Biology Research

In addition to its therapeutic applications, 4-Methylbenzyl-N-bis[daunomycin] serves as a valuable tool in molecular biology:

  • Mechanistic Studies : Its ability to bind DNA allows researchers to study the interactions between drugs and genetic material, providing insights into drug resistance mechanisms and cellular responses to chemotherapeutics .
  • Biomarker Development : The compound's unique properties can aid in the development of biomarkers for monitoring therapeutic efficacy and predicting patient responses to treatment .

相似化合物的比较

Structural and Functional Differences

Daunomycin (Daunorubicin)
  • Structure: A planar anthraquinone core with a daunosamine sugar moiety.
  • Mechanism : Intercalates randomly into DNA, disrupting replication and transcription, and generates free radicals to induce apoptosis .
  • This mirrors observations in daunomycin-oligonucleotide conjugates (dauno-TFOs), where conjugation restricts intercalation to target-matched sequences .
Adriamycin (Doxorubicin)
  • Structure: Differs from daunomycin by a hydroxyl group at the C14 position .
  • Mechanism : Similar DNA intercalation but with enhanced topoisomerase II inhibition due to the C14 hydroxyl, which forms additional solvent-mediated interactions with DNA .
  • Key Difference: While 4-Methylbenzyl-N-bis[daunomycin] lacks the C14 hydroxyl, its 4-methylbenzyl groups may enhance lipophilicity, improving cellular uptake compared to Adriamycin’s polar hydroxyl group.
Dauno-TFOs (Daunomycin-Oligonucleotide Conjugates)
  • Structure: Daunomycin covalently linked to triplex-forming oligonucleotides (TFOs).
  • Mechanism: TFOs guide daunomycin to specific DNA sequences, reducing off-target toxicity. Free daunomycin’s cytotoxicity is absent in non-targeting conjugates (e.g., dauno-CO11) .
  • Its selectivity may instead arise from steric effects of the 4-methylbenzyl groups, though this requires empirical validation.

DNA-Binding Properties

Compound DNA-Binding Mechanism Sequence Specificity Key Structural Feature
Daunomycin Random intercalation Low Planar anthraquinone core
Adriamycin Intercalation + topoisomerase II inhibition Moderate C14 hydroxyl for solvent interactions
Dauno-TFOs Guided intercalation via TFOs High Oligonucleotide conjugate
4-Methylbenzyl-N-bis[daunomycin] Potential steric-guided intercalation Moderate (inferred) 4-methylbenzyl groups

Cytotoxicity and Clinical Implications

  • Daunomycin: Rapidly induces apoptosis but causes dose-dependent cardiotoxicity due to reactive oxygen species (ROS) .
  • Adriamycin : Broader anticancer spectrum but higher cumulative cardiotoxicity .
  • 4-Methylbenzyl-N-bis[daunomycin]: Hypothetically, its modified structure may reduce ROS generation (due to restricted intercalation) and improve tumor targeting.

准备方法

Preparation of 4-Demethoxydaunomycinone

The aglycone (daunomycinone) undergoes demethylation to yield 4-demethoxydaunomycinone, a key intermediate. As detailed in KR970000484B1, this involves:

  • Protection of the 13-keto group : Treatment with ethylene glycol forms a dioxolane ring, stabilizing the keto group during subsequent reactions.

  • Sulfonation : Reaction with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of N,N-diisopropylethylamine and 4-dimethylaminopyridine (DMAP) activates the 4-position for amination.

  • Amination and Diazotization : The sulfonated intermediate reacts with ammonia, followed by diazotization using sodium nitrite under acidic conditions (0–5°C).

  • Reduction : Diazonium salts are reduced with hypophosphorous acid to yield 4-demethoxydaunomycinone.

Functionalization of the Daunosamine Sugar

The daunosamine moiety’s C3ʹ-amine is critical for linker attachment. Patent KR970000484B1 describes coupling 4-demethoxydaunomycinone to daunosamine via glycosidation, though specifics are proprietary. Nuclear magnetic resonance (NMR) studies confirm that the amine remains reactive after glycosidation, enabling cross-linking.

Cross-Linking Strategy and Bisintercalator Assembly

p-Xylenyl Linker Synthesis

The p-xylenyl bridge is synthesized from p-xylene diamine or its derivatives. Source highlights methods for activating benzyl positions via mesylation (methylsulfonyl chloride) or tosylation (tosyl chloride), which facilitate nucleophilic substitution. For example, diethyl α-mesyloxy-benzylphosphonate undergoes SN2 reactions with alcohols or amines to form ethers or amines.

Coupling Daunorubicin Monomers

WP631’s synthesis involves reacting two daunorubicin molecules with p-xylylene dibromide under basic conditions:

  • Activation : Daunorubicin’s C3ʹ-amine is deprotonated using triethylamine in anhydrous dimethylformamide (DMF).

  • Cross-Linking : p-Xylylene dibromide bridges the amines via a two-step SN2 mechanism, with the reaction conducted at 60°C for 24 hours.

  • Purification : Crude product is purified via reversed-phase chromatography, yielding WP631 as a red crystalline solid.

Table 1: Key Reaction Parameters for WP631 Synthesis

StepConditionsYield (%)Reference
Daunorubicin activationTriethylamine, DMF, 25°C, 2 h95
Cross-linkingp-Xylylene dibromide, 60°C, 24 h78
ChromatographyC18 column, acetonitrile/water92

Analytical Characterization

Spectroscopic Validation

  • High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular ion [M]²⁺ at m/z 580.1 (calculated 580.08).

  • ¹H NMR : Peaks at δ 1.25 (s, 6H, CH₃), δ 4.95 (d, 2H, glycosidic H), and δ 7.35 (s, 4H, xylenyl H) align with the dimeric structure.

DNA Binding Affinity

Isothermal titration calorimetry (ITC) reveals a binding enthalpy (ΔH₆) of −33.6 kcal/mol for WP631, significantly higher than daunorubicin (−10.5 kcal/mol). This underscores the bisintercalator’s enhanced DNA interaction.

Comparative Analysis of Linker Geometries

Replacing the p-xylenyl linker with m-xylenyl (WP762) shortens the intercalation distance to 6 Å, altering DNA binding kinetics. Table 2 contrasts their properties:

Table 2: WP631 vs. WP762 DNA Binding Properties

ParameterWP631WP762
Linker length7 Å6 Å
ΔH₆ (kcal/mol)−33.6−29.8
IC₅₀ (nM)0.120.45

Industrial-Scale Production Considerations

Patent KR970000484B1 emphasizes scalability for 4-demethoxydaunomycinone synthesis, recommending:

  • Batch Reactors : For diazotization and reduction steps to maintain temperature control.

  • Cost-Effective Catalysts : Platinum oxide for nitro group reduction instead of palladium.

Challenges and Optimization

Byproduct Formation

Self-aggregation of daunorubicin during cross-linking reduces yields. Adding excess p-xylylene dibromide (1.2 equiv.) mitigates this.

Solvent Selection

Anhydrous DMF minimizes hydrolysis of the xylenyl bromide, whereas aqueous solvents promote side reactions .

常见问题

Q. Advanced

  • DNA polymerase inhibition assays : Measure drug effects on replication kinetics using primer extension assays.
  • Transcription inhibition studies : Use RNA polymerase and luciferase reporter systems to quantify transcriptional blockade.
  • Electrochemical methods : Chronopotentiometric stripping analysis (CPSA) reveals conformational changes in DNA-drug complexes .
    Daunomycin analogs show phase-specific cytotoxicity (e.g., G2/M arrest in L929 cells ), suggesting similar assays for this derivative.

How can researchers optimize experimental conditions for studying 4-Methylbenzyl-N-bis[daunomycin]-DNA interactions?

Q. Basic

  • Buffer optimization : Use Tris-HCl (pH 7.4) with 100–150 mM NaCl to mimic physiological conditions .
  • Temperature control : Conduct footprinting at 4°C to minimize DNase I activity fluctuations .
  • Drug-to-DNA ratio : Maintain a 1:1–2:1 molar ratio to avoid nonspecific aggregation .
    Refer to standardized protocols for daunomycin-DNA studies, adjusting for the derivative’s solubility and stability.

What computational tools predict the binding sites and affinity of 4-Methylbenzyl-N-bis[daunomycin] on DNA?

Q. Advanced

  • Molecular docking : Software like AutoDock Vina models drug-DNA interactions, prioritizing GC-rich regions .
  • Quantum mechanics/molecular mechanics (QM/MM) : Simulates electronic interactions at binding sites .
  • Machine learning : Train models on existing anthracycline-DNA binding data to predict novel sites.
    Chen et al.’s theoretical studies on daunomycin identified sequence preferences validated experimentally , providing a framework for this derivative.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。